molecular formula C20H23NO2 B1360437 3',5'-Dimethyl-2-morpholinomethyl benzophenone CAS No. 898750-59-9

3',5'-Dimethyl-2-morpholinomethyl benzophenone

Cat. No.: B1360437
CAS No.: 898750-59-9
M. Wt: 309.4 g/mol
InChI Key: QMAIRIKWZUVFHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-2-morpholinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The initial step involves the synthesis of the benzophenone core through a Friedel-Crafts acylation reaction. This reaction typically uses benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Methyl Groups: The methyl groups are introduced at the 3’ and 5’ positions through a methylation reaction. This can be achieved using methyl iodide and a strong base such as sodium hydride.

    Attachment of the Morpholinomethyl Group:

Industrial Production Methods

Industrial production of 3’,5’-Dimethyl-2-morpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5’-Dimethyl-2-morpholinomethyl benzophenone has several scientific research applications:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-2-morpholinomethyl benzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cell damage in photodynamic therapy. The compound’s molecular targets include cellular components such as DNA, proteins, and lipids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Dimethyl-2-morpholinomethyl benzophenone is unique due to the presence of both methyl groups and the morpholinomethyl group, which confer distinct chemical and physical properties. These structural features enhance its photoinitiating ability and potential biological activities compared to similar compounds .

Biological Activity

3',5'-Dimethyl-2-morpholinomethyl benzophenone is a synthetic compound that belongs to the class of benzophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzophenone core with two methyl groups at the 3' and 5' positions and a morpholinomethyl substituent at the 2 position. This unique structure enhances its photoinitiating ability and potential biological activities compared to other benzophenones.

The primary mechanism of action involves the compound's ability to absorb ultraviolet (UV) light, leading to the generation of reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cellular damage, making it a candidate for applications in photodynamic therapy (PDT) for cancer treatment. The compound's molecular targets include cellular components such as DNA, proteins, and lipids, resulting in various biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound's effectiveness against resistant strains highlights its importance in addressing antibiotic resistance issues in modern medicine.

Photodynamic Therapy

As a photosensitizer in PDT, this compound has been investigated for its ability to induce cell death in cancerous tissues upon exposure to light. The generation of singlet oxygen and free radicals upon UV light activation contributes to its cytotoxic effects on tumor cells.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various benzophenone derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) indicating strong antibacterial properties.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Photodynamic Activity Assessment

In another study focusing on photodynamic activity, researchers treated human cancer cell lines with varying concentrations of this compound before exposing them to light. The study found that higher concentrations led to increased cell death rates, confirming its potential as an effective photosensitizer in PDT .

Concentration (µM) Cell Viability (%)
185
1060
5030

Comparison with Similar Compounds

Compared to other benzophenones, such as Benzophenone-3 and 4-Methylbenzophenone, this compound exhibits enhanced biological activities due to its unique structural features. Its dual functionality as both a photoinitiator and an antimicrobial agent sets it apart from its counterparts .

Properties

IUPAC Name

(3,5-dimethylphenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-11-16(2)13-18(12-15)20(22)19-6-4-3-5-17(19)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAIRIKWZUVFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643545
Record name (3,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-59-9
Record name Methanone, (3,5-dimethylphenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethylphenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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